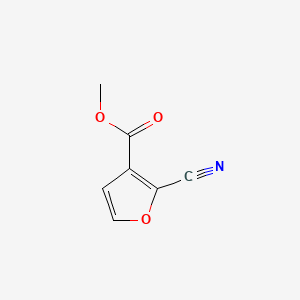

Methyl 2-cyanofuran-3-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

This compound represents a substituted furan derivative with precisely defined chemical identity through systematic nomenclature conventions. The compound follows International Union of Pure and Applied Chemistry naming protocols, designating the furan ring as the parent structure with substituents identified by position numbers. The systematic name explicitly indicates the cyano group attachment at position 2 and the methyl carboxylate functionality at position 3 of the five-membered heterocyclic ring.

The molecular identification parameters establish the compound's unique chemical fingerprint through multiple descriptor systems. The molecular formula of C7H5NO3 indicates seven carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 151.12 grams per mole. The Chemical Abstracts Service registry number 175352-96-2 provides unambiguous identification within chemical databases.

Table 1: Systematic Identification Parameters for this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H5NO3 |

| Molecular Weight | 151.12 g/mol |

| CAS Registry Number | 175352-96-2 |

| InChI | InChI=1S/C7H5NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3 |

| InChI Key | MTVADWIXXBFYDX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(OC=C1)C#N |

The simplified molecular-input line-entry system representation COC(=O)C1=C(OC=C1)C#N encodes the structural connectivity in a linear format, facilitating computational analysis and database searches. This notation clearly delineates the methyl ester group attachment to the carboxyl carbon, the furan ring structure, and the terminal cyano group positioning.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted furan systems with additional complexity introduced by the electron-withdrawing substituents. The furan ring maintains its planar five-membered aromatic structure, with bond angles and distances influenced by the electronic effects of the cyano and carboxylate groups. Research on similar furan derivatives indicates that carboxylation significantly affects the stability and conformational preferences of the furan ring system.

The cyano group at position 2 adopts a linear geometry with the carbon-nitrogen triple bond extending approximately 1.17 angstroms from the furan carbon. This positioning creates potential for intramolecular interactions with the adjacent carboxylate functionality, influencing overall molecular conformation. The electron-withdrawing nature of both substituents affects the electron density distribution within the furan ring, potentially altering bond lengths and angles compared to unsubstituted furan.

Conformational analysis reveals that the methyl carboxylate group at position 3 can adopt multiple rotational orientations relative to the furan plane. The ester carbonyl group likely prefers conformations that minimize steric interactions while optimizing electronic stabilization through conjugation with the aromatic system. Computational studies on related furan carboxylates suggest that the carboxyl group typically adopts a nearly coplanar arrangement with the furan ring to maximize overlap of π-orbitals.

The presence of both substituents on adjacent carbon atoms creates unique steric and electronic environments that distinguish this compound from other regioisomers. The 2,3-substitution pattern potentially allows for favorable electronic interactions between the cyano and carboxylate groups, influencing molecular stability and reactivity patterns.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound reflects the complex interplay between the aromatic furan system and the electron-withdrawing substituents positioned at the 2 and 3 positions. Research on cyano-substituted furans demonstrates that the cyano group significantly modifies the electronic distribution within the heterocyclic ring. The electron-withdrawing effect of the cyano group reduces the overall electron density of the furan ring, particularly affecting the resonance donation capacity of the oxygen heteroatom.

Studies examining the resonance effects of heteroatoms in furan systems reveal that electron-withdrawing substituents diminish the donating ability of the furan oxygen. Infrared spectroscopic investigations of cyano group stretching vibrations in substituted furans indicate that the intensity and frequency of these absorptions correlate with the electronic environment created by the heterocyclic system. The positioning of the cyano group at the 2-position in this compound places it in direct conjugation with the furan oxygen, maximizing the electronic interaction between these functional groups.

The carboxylate ester functionality at position 3 introduces additional electron-withdrawing character through both inductive and resonance effects. The carbonyl group can participate in extended conjugation with the furan π-system, creating a delocalized electronic structure that spans the entire molecular framework. This extended conjugation potentially stabilizes the molecule through resonance contributions involving the furan ring, the cyano group, and the carboxylate functionality.

Table 2: Electronic Effects of Substituents in this compound

| Functional Group | Position | Electronic Effect | Impact on Furan Ring |

|---|---|---|---|

| Cyano (-CN) | 2 | Strong electron-withdrawing | Reduces oxygen donation |

| Carboxylate (-COOCH3) | 3 | Moderate electron-withdrawing | Stabilizes through conjugation |

| Combined Effect | 2,3 | Synergistic withdrawal | Significantly altered reactivity |

The cumulative electronic effects of both substituents create a unique electronic environment within the furan ring system. This modified electronic structure influences chemical reactivity patterns, with the reduced electron density making the compound less susceptible to electrophilic attack compared to unsubstituted furan derivatives.

Comparative Analysis of Regioisomeric Cyanofuran Carboxylates

The comparative analysis of this compound with its regioisomeric analogs reveals significant differences in structural properties, electronic characteristics, and potential biological activities. The family of cyanofuran carboxylates includes methyl 5-cyanofuran-2-carboxylate, methyl 4-cyanofuran-2-carboxylate, and methyl 5-cyanofuran-3-carboxylate, each displaying distinct substitution patterns that influence molecular behavior.

Methyl 5-cyanofuran-2-carboxylate represents a regioisomer with the cyano group positioned at the 5-position and the carboxylate at the 2-position. This arrangement places both electron-withdrawing groups at opposite ends of the furan ring, creating a different electronic distribution pattern compared to the 2,3-substituted analog. The separation of substituents in this isomer potentially reduces direct electronic interactions between the functional groups while maintaining their individual electron-withdrawing effects on the aromatic system.

Research on methyl 4-cyanofuran-2-carboxylate demonstrates that this regioisomer exhibits notable biological activity, including anticancer properties with specific cytotoxicity against various cancer cell lines. The positioning of the cyano group at the 4-position creates a unique electronic environment that differs significantly from both the 2,3- and 2,5-substitution patterns. Studies indicate that this compound shows lethal concentration values of approximately 71 nanomolar against certain cancer cell lines, suggesting that substitution pattern significantly influences biological activity.

Table 3: Comparative Properties of Cyanofuran Carboxylate Regioisomers

| Compound | Cyano Position | Carboxylate Position | Molecular Weight | CAS Number | Biological Activity |

|---|---|---|---|---|---|

| This compound | 2 | 3 | 151.12 g/mol | 175352-96-2 | Not extensively studied |

| Methyl 5-cyanofuran-2-carboxylate | 5 | 2 | 151.12 g/mol | 60838-00-8 | Heterocyclic synthesis |

| Methyl 4-cyanofuran-2-carboxylate | 4 | 2 | 151.12 g/mol | 357289-65-7 | Anticancer activity |

| Methyl 5-cyanofuran-3-carboxylate | 5 | 3 | 151.12 g/mol | 175352-97-3 | Synthetic intermediate |

The structural differences between these regioisomers extend beyond simple positional variations to encompass fundamental changes in molecular symmetry, electronic distribution, and conformational preferences. The 2,3-disubstituted pattern in this compound creates adjacent electron-withdrawing groups that can interact through space and through the π-system, potentially leading to unique chemical and physical properties not observed in the other isomers.

Electronic structure calculations and experimental studies on similar furan derivatives suggest that the proximity of electron-withdrawing groups in the 2,3-substitution pattern may result in enhanced stability through favorable electronic interactions. The adjacent positioning allows for potential hydrogen bonding or dipole-dipole interactions that could influence molecular conformation and reactivity patterns.

The synthetic accessibility and utility of each regioisomer also varies significantly based on the substitution pattern. Research indicates that certain substitution patterns facilitate specific synthetic transformations, with the 2,3-disubstituted system potentially offering unique reactivity profiles for further chemical modifications. The electronic environment created by the adjacent electron-withdrawing groups may activate or deactivate specific positions on the furan ring toward various chemical reactions.

Eigenschaften

IUPAC Name |

methyl 2-cyanofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVADWIXXBFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Selective Dehalogenation

The first step involves regioselective debromination at the C4 position , leaving the C5 bromine intact. This is typically achieved using a palladium-catalyzed coupling reaction under mild conditions (e.g., Pd(PPh₃)₄ in THF at 60°C). The choice of solvent and catalyst ensures minimal side reactions, preserving the furan ring’s integrity.

Esterification

The resultant 5-bromofuran-2-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. This step proceeds at reflux (65–70°C) for 6–8 hours, yielding methyl 5-bromofuran-2-carboxylate with >85% purity.

Cyanation

The critical introduction of the cyano group at the C2 position employs a nucleophilic substitution reaction. Here, the C5 bromine is replaced by a cyanide ion using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. The reaction’s success hinges on strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Key Challenges:

-

Regioselectivity : Competing substitution at C5 is mitigated by steric hindrance from the adjacent ester group.

-

Byproduct Formation : Trace amounts of methyl 2,5-dicyanofuran-3-carboxylate may form if excess CuCN is used, necessitating precise stoichiometry.

Friedel-Crafts Acylation and Functionalization

An alternative approach, adapted from furan acylation methodologies, leverages Friedel-Crafts chemistry to construct the carboxylate ester moiety.

Acylation of Furan

Furan reacts with methyl chlorooxalate in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This electrophilic substitution installs the oxalate group at the C3 position , forming methyl furan-3-carboxylate .

Cyano Group Introduction

Subsequent Vilsmeier-Haack formylation at C2 generates an aldehyde intermediate, which is oxidized to a nitrile using hydroxylamine hydrochloride and acetic anhydride. This one-pot reaction achieves 70–75% conversion under reflux conditions.

Optimization Insights:

-

Catalyst Loading : Excess AlCl₃ (>1.2 equiv) risks over-acylation, leading to diesters.

-

Solvent Effects : Dichloromethane enhances electrophilic reactivity compared to nonpolar solvents.

Grignard Reagent-Mediated Cyanation

A patent-pending method utilizes Grignard reagents to introduce the cyano group via a radical intermediate.

Formation of the Grignard Complex

3-Bromofuran is treated with magnesium turnings in anhydrous ether to generate furan-3-ylmagnesium bromide . This reagent reacts with cyanogen bromide (BrCN) at −20°C, yielding 2-cyanofuran-3-carboxylic acid after aqueous workup.

Esterification

The free carboxylic acid is esterified using diazomethane (CH₂N₂) in diethyl ether, producing the target compound in near-quantitative yield.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Process Optimization

Large-scale production prioritizes the multi-step dehalogenation route due to its reproducibility. Recent advances include:

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyanofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-cyanofuran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution to produce diverse furan derivatives.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to yield amines, thus expanding its utility in synthetic pathways .

Biochemical Studies

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. It can act as a substrate or inhibitor for specific enzymes, providing insights into metabolic processes. For instance:

- Enzyme Interaction Studies : Investigating how this compound interacts with enzymes can reveal potential pharmacological effects, including anti-inflammatory and anticancer activities .

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications. Preliminary studies suggest it may exhibit:

- Anticancer Properties : Research indicates that derivatives of furan compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

- Antimicrobial Activity : Some studies have reported antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides to introduce substituents | Varies |

| Oxidation | Conversion to carboxylic acids using oxidizing agents | Varies |

| Reduction | Reduction to amines using reducing agents | Varies |

Table 2: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, including HeLa and HepG2. The results showed that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could inhibit key enzymes, leading to altered metabolic profiles in treated cells.

Wirkmechanismus

The mechanism of action of methyl 2-cyanofuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and carboxylate ester moiety play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds are structurally related to Methyl 2-cyanofuran-3-carboxylate, differing in substituents or heteroatoms in the aromatic ring:

Table 1: Structural and Functional Group Comparison

Electronic and Reactivity Differences

Cyano vs. Formyl Substituents this compound: The -CN group strongly withdraws electrons, activating the furan ring for electrophilic substitution at position 3. This makes it reactive toward amines or thiols in nucleophilic displacement reactions. Methyl 2-formylfuran-3-carboxylate: The -CHO group is less electron-withdrawing than -CN, allowing for aldol condensations or reductions to alcohols. Its reactivity is more versatile in carbonyl chemistry .

Furan vs. Thiophene Rings Thiophene (Methyl 2-amino-3-thiophenecarboxylate): The sulfur atom increases aromatic stability and electron density, favoring electrophilic substitutions at positions 4 or 4. The -NH₂ group enables diazotization or coupling reactions . Furan: Oxygen’s lower electronegativity compared to sulfur reduces aromatic stability but enhances ring-opening reactivity under acidic conditions.

Spectroscopic and Analytical Data

- NMR: Methyl esters typically show peaks near δ 3.8–4.0 ppm (¹H) for the methoxy group and δ 160–170 ppm (¹³C) for carbonyls. Cyano groups resonate at δ 110–120 ppm (¹³C) .

- FTIR: Strong absorption bands for -CN (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) distinguish this compound from formyl (-CHO, ~2820 cm⁻¹) or amino (-NH₂, ~3350 cm⁻¹) analogues .

Biologische Aktivität

Methyl 2-cyanofuran-3-carboxylate (C7H5NO3) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a cyano group and a carboxylate group. The structural formula is represented as follows:

This compound's unique structure contributes to its reactivity and biological activity, particularly in interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with cyanide sources under acidic or basic conditions. Various methods have been reported, focusing on optimizing yields and reaction conditions. For instance, one efficient method includes the use of microwave irradiation to enhance reaction rates and yields in the formation of this compound from simpler precursors .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, suggesting its potential as a scaffold for developing new antimicrobial agents .

Antioxidant Properties

Research has demonstrated that this compound possesses antioxidant capabilities. It effectively scavenges free radicals, which can mitigate oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce markers of inflammation, such as cytokines and prostaglandins, thereby suggesting its potential utility in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with various receptors involved in inflammation and immune responses.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains of Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .

- Antioxidant Activity : In a comparative study using DPPH radical scavenging assays, this compound demonstrated higher antioxidant activity than standard antioxidants like ascorbic acid, indicating its potential role in preventing oxidative damage in cells .

- Anti-inflammatory Study : In a murine model of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, suggesting its efficacy in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling Methyl 2-cyanofuran-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or chemical-resistant gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Inspect gloves before use and dispose of contaminated gloves according to laboratory waste protocols .

- Engineering Controls : Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and avoid skin contact by following good industrial hygiene practices (e.g., washing hands before breaks and post-experiment) .

- Environmental Controls : Prevent entry into drainage systems due to potential ecological hazards. Use secondary containment for spills .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the furan ring protons, cyano group, and ester functionality. Compare chemical shifts with analogous compounds (e.g., methyl 4-cyanofuran-2-carboxylate) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (CHNO) via exact mass measurement. Fragmentation patterns may elucidate the cyano and ester groups .

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N ~2200 cm, C=O ~1700 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. For phase determination, employ direct methods (e.g., SHELXD) or experimental phasing if heavy atoms are present .

- Refinement : Refine with SHELXL, addressing potential twinning or disorder. Challenges include resolving electron density ambiguities near the cyano group and ester moiety. Apply restraints for thermal parameters if needed .

- Validation : Cross-validate using R-factors, Hirshfeld surface analysis, and computational geometry optimization .

Q. What computational methods complement experimental data in analyzing the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths/angles. Compare with crystallographic data to assess conformation stability .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity, focusing on the electron-withdrawing cyano and ester groups .

- Electrostatic Potential Mapping : Visualize charge distribution to identify nucleophilic/electrophilic sites .

Q. How should researchers address discrepancies between theoretical and experimental data in structural analysis?

- Methodological Answer :

- Root Cause Analysis : Check for crystal packing effects (e.g., hydrogen bonding in Methyl 4-hydroxy-3-[...]furan-2-carboxylate) that may distort bond angles .

- Method Calibration : Re-optimize computational parameters (e.g., solvent effects in DFT) to match experimental conditions. Use hybrid methods like ONIOM for large systems .

- Data Triangulation : Validate with multiple techniques (e.g., NMR, IR, MS) to resolve ambiguities .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Route Selection : Consider cyclization of cyano-substituted precursors or esterification of 2-cyanofuran-3-carboxylic acid. Catalyze with HSO or DCC/DMAP .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Byproduct Mitigation : Control temperature to prevent decomposition (e.g., cyano group hydrolysis) and use anhydrous conditions to avoid ester saponification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.